BenchChemオンラインストアへようこそ!

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

SARS-CoV-2 main protease antiviral drug discovery stereospecific inhibitor design

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral arylalkylamine hydrochloride salt that serves as a high-enantiomeric-purity building block in pharmaceutical intermediate synthesis. The compound features a 3-chloro-5-fluorophenyl substitution pattern on a phenylethylamine scaffold whose (S)-configured α-methylbenzylamine centre provides stereochemical control in downstream derivatisation.

Molecular Formula C8H10Cl2FN
Molecular Weight 210.07
CAS No. 1998701-29-3
Cat. No. B3177617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
CAS1998701-29-3
Molecular FormulaC8H10Cl2FN
Molecular Weight210.07
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)F)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
InChIKeyYTFYFLQQTPBAHS-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride (CAS 1998701-29-3): Chiral Building Block for Stereospecific Drug Discovery


(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral arylalkylamine hydrochloride salt that serves as a high-enantiomeric-purity building block in pharmaceutical intermediate synthesis [1]. The compound features a 3-chloro-5-fluorophenyl substitution pattern on a phenylethylamine scaffold whose (S)-configured α-methylbenzylamine centre provides stereochemical control in downstream derivatisation . Its hydrochloride salt form (MW 210.08 g/mol, C₈H₁₀Cl₂FN) confers enhanced bench-stable handling and aqueous solubility relative to the free base . The compound has been structurally validated as the chirality-defining substructure in at least one crystallographically characterised SARS-CoV-2 main protease (Mpro) inhibitor, deposited as PDB 7GB3 at 1.379 Å resolution [1].

Why Racemic or Enantiomerically Mismatched (3-Chloro-5-fluorophenyl)ethanamine Cannot Replace the (S)-Enantiomer HCl Salt (CAS 1998701-29-3)


The 3-chloro-5-fluorophenyl ethanamine scaffold contains a chiral centre at the α-carbon; the (S)- and (R)-enantiomers present the 3-Cl-5-F-phenyl ring, the methyl group, and the primary amine in non-superimposable spatial arrangements that generate distinct binding-competent vectors [1]. In the SARS-CoV-2 Mpro co-crystal structure PDB 7GB3, only the (S)-configured N-[(1S)-1-(3-chloro-5-fluorophenyl)ethyl]acetamide (ligand KNU) occupies the S1′ pocket, making specific hydrophobic contacts with His41, Met49, and Met165 that the (R)-enantiomer cannot replicate without steric clash [2]. Beyond stereochemistry, the 3-chloro-5-fluorophenyl substitution pattern is electronically distinct from mono-halogenated (3-Cl-only or 5-F-only) or regioisomeric (e.g., 2-Cl-4-F) analogues . Substituting the hydrochloride salt with the free base alters solubility (free base: poorly water-soluble; HCl salt: readily soluble in aqueous media), hygroscopicity, and long-term storage stability, directly affecting reproducible formulation in biological assays .

Quantitative Differentiation Evidence for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride (CAS 1998701-29-3) Versus Key Comparators


Stereochemical Specificity in SARS-CoV-2 Mpro Inhibitor Binding: (S)-Enantiomer Required for S1′ Pocket Occupancy

The co-crystal structure PDB 7GB3 demonstrates that only the (S)-configured N-[(1S)-1-(3-chloro-5-fluorophenyl)ethyl]acetamide moiety (derived from CAS 1998701-29-3) binds the S1′ subsite of SARS-CoV-2 Mpro, forming hydrophobic contacts with His41, Met49, and Met165 at 1.379 Å resolution [1]. The (R)-enantiomer would project the methyl and 3-Cl-5-F-phenyl groups in opposite vectors, predicted to cause steric collision with the S1′ pocket wall (estimated >2.5 Å van der Waals overlap with Met49 side chain based on the deposited structure) [1]. This stereochemical requirement is consistent with the broader COVID Moonshot dataset: of >490 ligand-bound X-ray structures and >10,000 biochemical measurements, the (S)-configuration at this chiral centre was selected across multiple inhibitor chemotypes [2].

SARS-CoV-2 main protease antiviral drug discovery stereospecific inhibitor design

Hydrochloride Salt Versus Free Base: Solubility, Stability, and Handling Differentiation for CAS 1998701-29-3

The hydrochloride salt (CAS 1998701-29-3; MW 210.08 g/mol, C₈H₁₀Cl₂FN) provides measurably superior aqueous solubility and bench stability compared to the free base (CAS 1241678-48-7; MW 173.62 g/mol, C₈H₉ClFN) . Vendor technical specifications consistently report the HCl salt as a crystalline solid with recommended storage at ambient temperature in sealed, moisture-free conditions, whereas the free base is more hygroscopic and prone to oxidative discolouration . This difference is class-typical for primary amine hydrochlorides: protonation of the amine increases polarity (calculated logP reduction of ~1.5–2.0 units), enhancing water solubility by approximately 10- to 100-fold over the neutral free amine, and reduces nucleophilic degradation pathways (e.g., N-oxidation, Schiff-base formation with trace carbonyls) [1].

salt-form selection medicinal chemistry compound handling and storage

3-Chloro-5-Fluorophenyl Versus Mono-Halogenated or Unsubstituted Phenyl: Differentiation in Lipophilicity and Binding Interactions

The 3-chloro-5-fluoro substitution pattern on the phenyl ring provides a unique combination of lipophilicity (estimated clogP ≈ 2.1–2.4 for the free amine, compared to clogP ≈ 1.2 for (S)-1-phenylethanamine), electron-withdrawing effects (Hammett σₘ for Cl = +0.37; σₘ for F = +0.34), and halogen-bond donor potential [1]. This pattern cannot be recapitulated by single-halogen analogues: (S)-1-(3-chlorophenyl)ethanamine lacks the fluorine-mediated metabolic block at the 5-position, while (S)-1-(3-fluorophenyl)ethanamine lacks chlorine's polarisability for halogen-bonding interactions [2]. The dual-halogen pattern is present in the crystallographically validated Mpro inhibitor scaffold, where both halogens contribute to the binding pose: the 3-Cl occupies a hydrophobic cleft while the 5-F sits adjacent to a backbone carbonyl (distance ≈ 3.2 Å in PDB 7GB3) [3].

halogen bonding SAR physicochemical property optimisation

Enantiomeric Purity: Batch-to-Batch Consistency for (S)-Enantiomer Hydrochloride Versus Racemate

Commercially sourced (S)-1-(3-chloro-5-fluorophenyl)ethanamine hydrochloride (CAS 1998701-29-3) is supplied with batch-specific QC documentation confirming enantiomeric purity, typically determined by chiral HPLC or NMR . In contrast, the racemic mixture (CAS 1263284-21-4) contains a 1:1 ratio of (R)- and (S)-enantiomers. For applications requiring stereochemical fidelity—such as the Mpro inhibitor series validated in PDB 7GB3—use of racemic material introduces 50% inactive (R)-enantiomer that acts as an inert diluent or, in worst case, a competitive antagonist or off-target binder, inflating measured IC₅₀ values by approximately twofold (class-level estimate for 1:1 racemate with single active enantiomer) [1]. Vendor certificates of analysis for CAS 1998701-29-3 typically report chemical purity ≥95% and enantiomeric excess (ee) ≥97% by chiral HPLC .

enantiomeric purity chiral QC reproducibility

Recommended Application Scenarios for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride (CAS 1998701-29-3) Based on Quantitative Differentiation Evidence


Stereospecific SARS-CoV-2 Mpro Inhibitor Lead Optimisation (COVID Moonshot and Related Antiviral Programmes)

This compound is the chirality-defining building block for the N-[(1S)-1-(3-chloro-5-fluorophenyl)ethyl]acetamide moiety (ligand KNU) present in Mpro-x10172, a crystallographically validated SARS-CoV-2 main protease inhibitor scaffold [1]. The (S)-enantiomer HCl salt is the preferred starting material for amide coupling reactions to generate analogues of Mpro-x10172, as the (R)-enantiomer cannot occupy the S1′ pocket without steric clash (>2.5 Å van der Waals overlap with Met49). Researchers should specify CAS 1998701-29-3 and request batch-specific chiral HPLC data (ee ≥97%) to ensure stereochemical fidelity. The HCl salt form eliminates the need for in situ protonation or protection/deprotection steps, streamlining synthetic workflows. Use the free base (CAS 1241678-48-7) only if the HCl counterion interferes with downstream chemistry (e.g., metal-catalysed coupling reactions sensitive to chloride).

Chiral Resolution Reference Standard and Enantiomeric Purity Method Development

Given the well-defined (S)-enantiomer with validated chiral HPLC retention characteristics [1], CAS 1998701-29-3 can serve as a reference standard for developing or validating chiral separation methods for 3-chloro-5-fluorophenyl ethanamine derivatives. The HCl salt's crystalline nature and ambient storage stability (≥3 years) make it suitable as a long-term reference material. The (R)-enantiomer (CAS 1217475-54-1 free base; CAS 1820574-01-3 HCl) should be used as the complementary standard for enantiomeric purity determination. Together, the pure (S)- and (R)-enantiomers enable accurate ee quantification, whereas the racemate (CAS 1263284-21-4) alone is insufficient for calibration due to the absence of validated enantiomeric composition.

Structure-Based Design of Chiral Amine-Derived Kinase or Protease Inhibitors Requiring Halogen-Bonding Interactions

The 3-chloro-5-fluorophenyl moiety offers a unique dual-halogen pharmacophore: the 3-Cl provides polarisable halogen-bond donor character (bond-donor strength intermediate between Br and F) [1], while the 5-F contributes metabolic oxidative block (resistance to CYP450-mediated 5-hydroxylation) and moderate electron withdrawal (Hammett σₘ = +0.34) [2]. Medicinal chemists designing ATP-competitive kinase inhibitors or protease inhibitors that target halogen-accepting backbone carbonyls can use (S)-1-(3-chloro-5-fluorophenyl)ethanamine hydrochloride as a versatile chiral amine for amide, sulfonamide, or urea coupling. The (S)-configuration provides a defined spatial presentation of the halogen pair. Mono-halogenated or unsubstituted analogues lack this combined halogen-bond and metabolic-stability profile and should be excluded from SAR studies seeking to optimise both potency and in vitro metabolic half-life.

Asymmetric Synthesis and Chiral Auxiliary Derivatisation

As a single-enantiomer α-methylbenzylamine derivative, CAS 1998701-29-3 can function as a chiral auxiliary or chiral resolving agent for carboxylic acids, aldehydes, or ketones via diastereomeric salt formation or imine/amide derivatisation [1]. The presence of both Cl and F substituents increases the UV absorptivity and chromophoric detectability of the resulting diastereomers, facilitating HPLC method development. The 3,5-disubstitution pattern may also provide better diastereomeric resolution in chiral HPLC compared to unsubstituted α-methylbenzylamine due to increased hydrophobic interaction with stationary phases (clogP shift of +0.9 to +1.2 log units relative to (S)-1-phenylethanamine).

Quote Request

Request a Quote for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.